1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride
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Overview
Description
1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H16N2O2.2ClH. It is a derivative of piperidine and azetidine, both of which are significant in medicinal chemistry due to their biological activities. This compound is often used in research and development within the pharmaceutical industry.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of azetidine and piperidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-carboxylic acid and piperidine-4-carboxylic acid, followed by a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride can be compared with other similar compounds, such as:
1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride: This compound has a similar structure but differs in the position of the functional groups.
1-N-Boc-4-(azetidin-3-yl)piperazine: This compound includes a piperazine ring instead of a piperidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNVRJAQKEUML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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